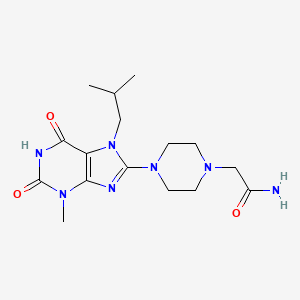
2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C16H25N7O3 and its molecular weight is 363.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-(7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl)acetamide , also known by its CAS number 895830-35-0 , is a synthetic derivative of purine and piperazine. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₆O₄ |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 895830-35-0 |
Structural Characteristics
The compound features a complex structure that includes a piperazine ring and a purine derivative. The presence of isobutyl and methyl groups contributes to its lipophilicity, potentially influencing its interaction with biological membranes.
The biological activity of this compound is primarily mediated through its interaction with various biomolecular targets:
- G Protein-Coupled Receptors (GPCRs) : This compound may act as an agonist or antagonist at specific GPCRs, which are crucial in signal transduction pathways. GPCRs are involved in numerous physiological processes and are common targets for drug development .
- Protein Kinases : The compound has shown potential as an inhibitor of non-specific protein tyrosine kinases (EC 2.7.10.2), which play critical roles in cellular signaling and regulation .
- Cyclic Nucleotide Phosphodiesterases : It may also interact with phosphodiesterases (PDEs), particularly those affecting cyclic GMP levels, which are important in cardiovascular and neurological functions .
Therapeutic Potentials
Research indicates that this compound could have applications in treating various conditions:
- Cancer Therapy : By inhibiting specific kinases involved in tumor growth and metastasis.
- Neurological Disorders : Potential modulation of neurotransmitter systems via GPCRs.
- Cardiovascular Diseases : Through effects on cyclic nucleotide signaling pathways.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Breast Cancer Cell Lines : The compound showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 15 µM.
- Prostate Cancer Models : In PC3 cells, the compound induced apoptosis through activation of caspase pathways.
In Vivo Studies
In vivo studies using murine models have indicated that this compound can significantly reduce tumor size when administered at a dosage of 20 mg/kg body weight over a period of two weeks. Histological analysis revealed decreased mitotic activity and increased apoptosis in treated tumors.
属性
IUPAC Name |
2-[4-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O3/c1-10(2)8-23-12-13(20(3)16(26)19-14(12)25)18-15(23)22-6-4-21(5-7-22)9-11(17)24/h10H,4-9H2,1-3H3,(H2,17,24)(H,19,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKWBYMHZJODCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)CC(=O)N)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














